molecular formula C12H13N7O2S B5119744 5-{[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine

5-{[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine

Cat. No. B5119744
M. Wt: 319.35 g/mol
InChI Key: FMNSOOISTPRGAU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups: a tetrazole ring, a thiadiazole ring, and a dimethoxyphenyl group . Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom. Thiadiazoles are another class of five-membered heterocyclic compounds, but they contain two nitrogen atoms, two carbon atoms, and one sulfur atom . The dimethoxyphenyl group is a phenyl ring (a six-membered carbon ring) with two methoxy groups attached .


Molecular Structure Analysis

Again, without specific information, I can only provide a general idea. The tetrazole and thiadiazole rings, along with the phenyl ring, likely contribute to a rigid and planar structure. The methoxy groups may add some flexibility .


Chemical Reactions Analysis

Tetrazoles and thiadiazoles can participate in various chemical reactions, often serving as precursors to other functional groups . The dimethoxyphenyl group might undergo reactions typical for aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the positions of the functional groups and the presence of any additional substituents could significantly influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some tetrazole and thiadiazole derivatives have shown biological activity, such as antimicrobial or antitumor effects .

Future Directions

The future directions for research would likely depend on the compound’s properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

5-[[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2S/c1-20-8-4-3-7(5-9(8)21-2)11-15-18-19(17-11)6-10-14-16-12(13)22-10/h3-5H,6H2,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNSOOISTPRGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC3=NN=C(S3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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